molecular formula C11H16BrClN2 B1522031 [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride CAS No. 1193388-22-5

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride

Cat. No.: B1522031
CAS No.: 1193388-22-5
M. Wt: 291.61 g/mol
InChI Key: QIHPELQKLOGZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2 and a molecular weight of 291.62 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further linked to a methanamine group. It is commonly used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays and helps in the identification of potential drug candidates .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in treating diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine hydrochloride
  • [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride
  • [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and can lead to different biological activities .

Properties

IUPAC Name

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHPELQKLOGZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Reactant of Route 4
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Reactant of Route 5
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Reactant of Route 6
[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.